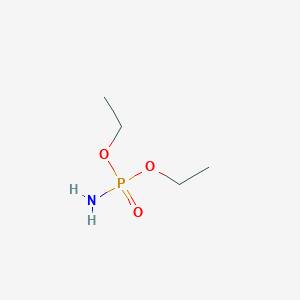
Diethylphosphoramidate
Vue d'ensemble
Description
Diethylphosphoramidate is a chemical compound with the molecular formula C4H12NO3P . It has an average mass of 153.117 Da and a mono-isotopic mass of 153.055481 Da . It is known to be a chemical and biological toxin .
Synthesis Analysis
Phosphoramidates, including Diethylphosphoramidate, can be synthesized through several routes: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Molecular Structure Analysis
The molecular structure of Diethylphosphoramidate consists of a single covalent bond between the tetracoordinate P(V) atom and N(III) atom .
Physical And Chemical Properties Analysis
Diethylphosphoramidate has a density of 1.1±0.1 g/cm3, a boiling point of 309.1±11.0 °C at 760 mmHg, and a flash point of 140.7±19.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Phosphoramidates are a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom . They are found in a large array of biologically active natural products . For example, Microcin C7 is an antibiotic produced by Escherichia coli, and Dinogunellin, which is produced in the roe of some fishes, is a natural toxin .
Phosphoramidates have attracted widespread attention in recent decades. They are not only widely used in pharmaceuticals because of their excellent biological activities, but they also show good performance in organic dyes, flame retardants, and extractors .
The synthetic strategies of phosphoramidates can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods .
Pharmaceuticals
Phosphoramidates are widely used in pharmaceuticals due to their excellent biological activities . They are found in a large array of biologically active natural products . For example, Microcin C7 is an antibiotic produced by Escherichia coli .
Organic Dyes
Phosphoramidates show good performance in organic dyes . They can be used to create dyes with various colors and properties.
Flame Retardants
Phosphoramidates are used in the production of flame retardants . These compounds can help to reduce the flammability of materials and slow down the spread of fire.
Extractors
Phosphoramidates can be used as extractors . They can help to separate different substances in a mixture, which is useful in various industrial processes.
Antitumor and Antiviral Efficacy
In the last two decades, notably, phosphoramidates have been evaluated for both their antitumor and antiviral efficacy .
Energy Storage
Phosphoramidates are found in important biological molecules used as sources of stored energies in invertebrates and vertebrates .
Synthetic Routes
Phosphoramidates can be synthesized through various routes, including salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Biologically Active Molecules
Phosphoramidates are found in a large array of biologically active natural products . For example, Microcin C7 is an antibiotic produced by Escherichia coli .
Natural Toxins
Some phosphoramidates, such as Dinogunellin, are natural toxins produced in the roe of some fishes .
Nucleophilic Attack
The nucleophilic attack from the amine onto the positively charged P results in the diethyl phosphoramidate bromide salt, which reacts with Et 3 N to give the desired product with a concomitant elimination of triethylammonium bromide .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[amino(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQILDHFZKTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147773 | |
| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl phosphoramidate | |
CAS RN |
1068-21-9 | |
| Record name | Diethyl phosphoramidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphoramidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl Phosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHORAMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA4HUR5BZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



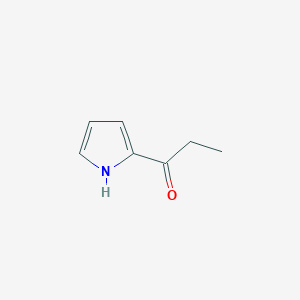
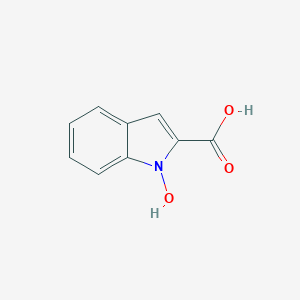



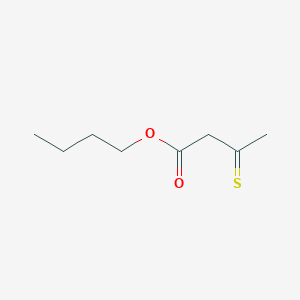
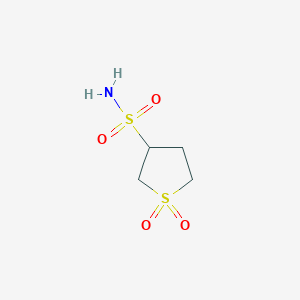
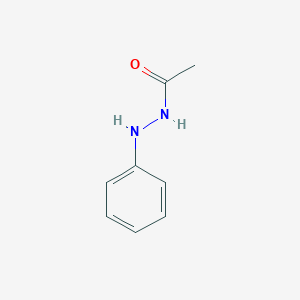




![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
